N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide

Catalog No.
S548011
CAS No.
M.F
C21H16F3N3O3
M. Wt
415.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenox...

Product Name

N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide

IUPAC Name

N-methyl-4-[4-[[3-(trifluoromethyl)benzoyl]amino]phenoxy]pyridine-2-carboxamide

Molecular Formula

C21H16F3N3O3

Molecular Weight

415.4 g/mol

InChI

InChI=1S/C21H16F3N3O3/c1-25-20(29)18-12-17(9-10-26-18)30-16-7-5-15(6-8-16)27-19(28)13-3-2-4-14(11-13)21(22,23)24/h2-12H,1H3,(H,25,29)(H,27,28)

InChI Key

WACDHHMEVMSODJ-UHFFFAOYSA-N

SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

N-methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide, SKLB610

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F

Description

The exact mass of the compound N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide is 415.11438 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide is an organic molecule with the chemical formula C21H16F3N3O3 and a CAS number of 1125780-41-7 []. Limited information is currently available regarding its origin or specific significance in scientific research.


Molecular Structure Analysis

The key features of the molecule include:

  • A central picolinamide core, which is a pyridine ring (six-membered aromatic ring with one nitrogen atom) connected to a carboxylic acid amide group (CONH2) [].
  • A methoxy group (CH3O) attached to the nitrogen atom of the picolinamide core (N-methyl).
  • A phenoxy group (C6H5O) linked to the picolinamide core at the 4th position. This phenoxy group is further substituted with two moieties:
    • A benzamide group (C6H5CONH2) attached at the 4th position of the phenoxy ring. This benzamide group has a trifluoromethyl group (CF3) attached to the 3rd position of the benzene ring (3-(trifluoromethyl)benzamide).

The presence of the trifluoromethyl group and the amide functionalities might suggest potential for hydrogen bonding and interactions with other molecules, but further research is needed to confirm this [].

Kinase Inhibition:

Sorafenib is a multi-kinase inhibitor used in cancer treatment. It targets several kinases involved in cell proliferation, survival, and angiogenesis (blood vessel formation). N-Methyl-Deschlorosorafenib shares a similar core structure with Sorafenib, particularly the trifluoromethylphenyl group and the picolinamide moiety. This suggests it might possess similar kinase inhibitory properties, making it a candidate for research in targeted cancer therapy [].

Medicinal Chemistry:

N-Methyl-Deschlorosorafenib can be a valuable tool in medicinal chemistry research. Studying its activity compared to Sorafenib can provide insights into the role of specific functional groups in the molecule's interaction with kinases. This knowledge can be used to design and develop new, more potent, or selective kinase inhibitors for cancer treatment [].

The chemical reactivity of N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide can be characterized by its ability to undergo various transformations typical of amides and phenolic compounds. Key reactions may include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, potentially altering the compound's properties.
  • Reduction: The carbonyl group in the amide functionality can be reduced to an amine under specific conditions.

N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide exhibits notable biological activity, particularly in the realm of medicinal chemistry. Its structural features suggest potential applications as an anti-inflammatory or anticancer agent. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making this compound a candidate for further pharmacological studies .

The synthesis of N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of the Trifluoromethyl Benzamide: This can be achieved through the reaction of 3-trifluoromethylbenzoic acid with an appropriate amine.
  • Coupling Reaction: The resulting benzamide is then coupled with a picolinamide derivative using standard coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Final Methylation: The final step involves methylating the nitrogen atom to produce the N-methyl derivative.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product .

N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development targeting specific diseases such as cancer or autoimmune disorders.
  • Research: It can be used in biochemical assays to study enzyme interactions or pathways due to its ability to modulate biological processes.
  • Material Science: The compound may also find applications in developing advanced materials due to its chemical stability.

Interaction studies involving N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide focus on its binding affinity with biological targets such as enzymes or receptors. Preliminary studies suggest that this compound may interact effectively with certain protein targets, leading to inhibition or modulation of their activity. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects .

When comparing N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide with similar compounds, several notable analogs arise:

Compound NameMolecular FormulaUnique Features
N-Methyl-4-(4-nitrophenoxy)picolinamideC14H14N2O3Contains a nitro group instead of trifluoromethyl
4-Amino-N-methylpicolinamideC10H12N2OLacks fluorine, simpler structure
5-TrifluoromethylpicolinamideC11H8F3NSimilar trifluoromethyl group, different core structure

The uniqueness of N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide lies in its combination of a trifluoromethyl group with a complex phenoxy-picolinamide framework, which may confer distinct pharmacological properties compared to these analogs.

The synthesis of N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide requires a multi-step approach employing diverse synthetic methodologies. The most efficient synthetic route involves a convergent strategy combining three key structural fragments: the trifluoromethylbenzamide moiety, the phenoxy linker, and the N-methylpicolinamide core [1] [2].

The primary synthetic route utilizes nucleophilic aromatic substitution as the key coupling reaction. This methodology involves the reaction of 4-chloropicolinamide derivatives with 4-(3-(trifluoromethyl)benzamido)phenol under basic conditions [3] [4]. The reaction typically employs potassium carbonate as the base in polar aprotic solvents such as dimethylformamide or tetrahydrofuran at elevated temperatures ranging from 85°C to 150°C for 12-24 hours [1] [5].

Alternative synthetic approaches include Buchwald-Hartwig amination for the formation of the benzamide linkage [5] [6]. This palladium-catalyzed methodology enables the coupling of 3-(trifluoromethyl)benzoyl chloride with appropriately substituted anilines under nitrogen atmosphere at temperatures between 100°C and 140°C [7]. The reaction demonstrates high chemoselectivity and typically affords yields of 75-95% [5].

Metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling, have also been employed for constructing the aromatic framework [8] [9]. These reactions utilize palladium catalysts in combination with boronic acid derivatives under inert atmosphere conditions at temperatures ranging from 80°C to 120°C [10].

The trifluoromethylation step represents a critical transformation in the synthetic sequence. Modern methodologies employ electrophilic trifluoromethylation reagents such as trifluoromethyl iodide or trifluoroacetic acid derivatives [11] [12] [13]. These reactions are typically conducted at low temperatures ranging from -78°C to 50°C to prevent decomposition of sensitive intermediates [14].

Key Intermediates and Precursors

The synthesis of N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide requires several critical intermediates that serve as building blocks for the final pharmaceutical compound [15] [16] [17].

The primary precursor is 3-(trifluoromethyl)benzoyl chloride, which serves as the electrophilic acylating agent for benzamide formation [11] [12]. This intermediate exhibits high reactivity toward nucleophilic amine substrates and must be stored under anhydrous conditions at low temperatures to prevent hydrolysis [18]. The compound has a molecular weight of 208.58 g/mol and requires careful handling due to its moisture sensitivity .

4-Aminophenol represents another crucial intermediate serving as the nucleophilic coupling partner for phenolic ether formation [4] [20]. This compound contains both amino and phenolic functionalities, requiring selective protection strategies during multi-step synthesis [21]. The phenolic hydroxyl group demonstrates nucleophilic reactivity toward electrophilic aromatic substrates under basic conditions [8] [22].

Picolinic acid derivatives constitute the core heterocyclic framework of the target molecule [23] [24]. The synthesis typically employs 4-chloropicolinic acid or its methyl ester as the starting material [25] [6]. These intermediates undergo selective functionalization through nucleophilic aromatic substitution reactions to introduce the phenoxy substituent [5].

N-Methylamine or its hydrochloride salt serves as the nitrogen source for the final amide functionality [26] [27]. The methylation reaction is typically conducted using standard amide coupling protocols employing coupling reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride [28] [29].

Protected amine intermediates are frequently employed to prevent unwanted side reactions during the synthetic sequence [16] [17]. These protecting groups, such as tert-butyloxycarbonyl or benzyloxycarbonyl groups, are selectively removed under mild conditions to reveal the free amine functionality for subsequent coupling reactions [2] [30].

Process Optimization Strategies

Process optimization for the synthesis of N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide focuses on maximizing yield, selectivity, and economic efficiency while minimizing waste generation and environmental impact [10] [31] [32].

Temperature optimization represents a critical parameter affecting both reaction rate and selectivity [29] [33]. Design of Experiments methodologies are employed to systematically evaluate temperature ranges from 20°C to 150°C depending on the specific transformation [10]. Lower temperatures generally favor selectivity but may result in incomplete conversion, while elevated temperatures can lead to side product formation and decomposition [28].

Catalyst loading optimization is essential for palladium-catalyzed transformations employed in the synthetic route [5] [7]. Sequential screening approaches evaluate catalyst loadings ranging from 1-10 mol% to achieve optimal balance between cost-effectiveness and reaction efficiency [10] [29]. Higher catalyst loadings typically improve reaction rates but increase production costs and require more extensive purification procedures [33].

Solvent selection significantly impacts reaction outcome and environmental sustainability [31] [32]. Comprehensive solvent compatibility matrices evaluate polar aprotic solvents including tetrahydrofuran, dimethylformamide, and toluene [29]. Green chemistry principles favor the use of more environmentally benign solvents such as 2-methyltetrahydrofuran when feasible [10].

Stoichiometric optimization involves systematic evaluation of reagent equivalents to minimize waste while maintaining high conversion [32] [29]. Substrate stoichiometry typically ranges from 1.0 to 2.5 equivalents, while base equivalents are optimized between 1.2 to 3.0 equivalents depending on the specific reaction conditions [31].

Continuous flow processing has emerged as an alternative to traditional batch synthesis for improved process control and scalability [10] [28]. Automated optimization algorithms enable rapid screening of reaction parameters including flow rates, residence times, and reagent concentrations [29]. These methodologies can achieve significant reductions in process mass intensity and improved safety profiles compared to conventional batch processes [10].

Analytical Characterization of Synthetic Products

Comprehensive analytical characterization is essential for confirming the identity, purity, and structural integrity of N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide and its synthetic intermediates [34] [35] [36].

Nuclear Magnetic Resonance spectroscopy serves as the primary structural characterization technique [34] [37] [30]. Proton Nuclear Magnetic Resonance spectroscopy provides detailed information about substitution patterns and molecular connectivity [38]. Characteristic aromatic signals appear in the 7.0-8.5 parts per million region, while the N-methyl group typically resonates around 2.8-3.0 parts per million [4] [26]. Sample requirements generally range from 5-10 mg dissolved in deuterated solvents such as dimethyl sulfoxide-d6 or chloroform-d [35].

Carbon-13 Nuclear Magnetic Resonance spectroscopy enables comprehensive analysis of the carbon framework and multiplicity patterns [30] [38]. Aromatic carbons typically appear between 120-160 parts per million, while the trifluoromethyl carbon exhibits characteristic coupling patterns [4] [13]. Sample requirements are typically higher, ranging from 10-50 mg in deuterated solvents [36].

Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides specific information about the trifluoromethyl environment [13] [14]. The CF3 group typically resonates between -60 to -65 parts per million relative to trifluoroacetic acid as an external standard [11] [12]. This technique is particularly valuable for confirming successful trifluoromethylation reactions .

Mass spectrometry techniques, particularly Electrospray Ionization Mass Spectrometry, confirm molecular weight and elemental composition [39] [40] [41]. The target compound exhibits a characteristic [M+H]+ ion peak that provides molecular ion confirmation [42] [43]. High-resolution mass spectrometry enables determination of exact molecular formulas with mass accuracy within ±5 parts per million [44].

Infrared spectroscopy identifies key functional groups present in the molecule [45] [46] [47]. The carbonyl stretch of the amide functionality typically appears between 1650-1680 cm⁻¹, while aromatic C-H stretching occurs around 3000-3100 cm⁻¹ [48] [49]. Attenuated Total Reflection methodology enables analysis of solid samples without extensive sample preparation [50] [51].

High Performance Liquid Chromatography provides quantitative purity assessment and impurity profiling [52] [53] [54]. The technique employs reversed-phase methodology with gradient elution using acetonitrile-water mobile phases [55] [56]. Retention time matching against authentic standards confirms compound identity, while peak area integration enables determination of chemical purity percentages [57].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

415.11437587 g/mol

Monoisotopic Mass

415.11437587 g/mol

Heavy Atom Count

30

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Huang Y, Luo X, You X, Xia Y, Song X, Yu L. The preparation and evaluation of water-soluble SKLB610 nanosuspensions with improved bioavailability. AAPS PharmSciTech. 2013 Sep;14(3):1236-43. doi: 10.1208/s12249-013-0005-7. Epub 2013 Aug 10. PubMed PMID: 23934433; PubMed Central PMCID: PMC3755164.
2: Luo X, Li S, Xie Y, He J, Li J, Lin H, Wang N, Yang S, Zhao Y, Yu L, Song X. Pharmacokinetic studies of a novel multikinase inhibitor for treating cancer by HPLC-UV. J Chromatogr Sci. 2013 Jan;51(1):17-20. doi: 10.1093/chromsci/bms098. Epub 2012 Jun 17. PubMed PMID: 22710664.
3: Cao ZX, Zheng RL, Lin HJ, Luo SD, Zhou Y, Xu YZ, Zeng XX, Wang Z, Zhou LN, Mao YQ, Yang L, Wei YQ, Yu LT, Yang SY, Zhao YL. SKLB610: a novel potential inhibitor of vascular endothelial growth factor receptor tyrosine kinases inhibits angiogenesis and tumor growth in vivo. Cell Physiol Biochem. 2011;27(5):565-74. doi: 10.1159/000329978. Epub 2011 Jun 15. PubMed PMID: 21691074.

Explore Compound Types